Tributylstannyl-iomazenil
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Overview
Description
5,6-Dihydro-5-methyl-6-oxo-7-tributyltin-4H-imidazo1,5-a1,4benzodiazepine-3-carboxylic acid ethyl ester: is a complex organic compound that belongs to the class of imidazo[1,5-a][1,4]benzodiazepines. This compound is characterized by its unique structure, which includes a tributylstannyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-methyl-6-oxo-7-tributyltin-4H-imidazo1,5-a1,4benzodiazepine-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Imidazo[1,5-a][1,4]benzodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the Tributylstannyl Group: The tributylstannyl group is introduced through a stannylation reaction, which involves the use of tributyltin chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tributylstannyl group, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,5-a][1,4]benzodiazepines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-5-methyl-6-oxo-7-tributyltin-4H-imidazo1,5-a1,4benzodiazepine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the binding to metal ions, influencing various biochemical pathways. The imidazo[1,5-a][1,4]benzodiazepine core can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
Uniqueness
The presence of the tributylstannyl group in 5,6-Dihydro-5-methyl-6-oxo-7-tributyltin-4H-imidazo1,5-a1,4benzodiazepine-3-carboxylic acid ethyl ester distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C27H41N3O3Sn |
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Molecular Weight |
574.3 g/mol |
IUPAC Name |
ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14N3O3.3C4H9.Sn/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13;3*1-3-4-2;/h4-5,7,9H,3,8H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
AVVMSDPTNBGWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C(=O)N(CC3=C(N=CN32)C(=O)OCC)C |
Origin of Product |
United States |
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